

Spectroscopic Profile of 6-Nitro-1H-indole-2-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *6-nitro-1H-indole-2-carboxylic Acid*

Cat. No.: B082490

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for **6-nitro-1H-indole-2-carboxylic acid**. While direct experimental spectra for this specific compound are not widely available in public databases, this document outlines the expected spectral characteristics based on its chemical structure and data from analogous compounds. Detailed experimental protocols for acquiring such data are also provided to facilitate its empirical validation.

Introduction

6-Nitro-1H-indole-2-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry and drug development due to its structural motifs, which are present in various biologically active molecules. The indole core, functionalized with a nitro group and a carboxylic acid, offers multiple points for chemical modification, making it a valuable building block in synthetic chemistry. Accurate spectroscopic characterization is paramount for confirming the identity and purity of this and related compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **6-nitro-1H-indole-2-carboxylic acid**. These predictions are based on established principles of spectroscopy and data from structurally related compounds.

Table 1: Predicted ^1H NMR Spectroscopic Data

Proton	Predicted Chemical Shift (ppm)	Multiplicity	Notes
H1 (N-H)	> 11.0	broad singlet	Exchangeable with D_2O .
H3	~7.0 - 7.5	singlet	
H4	~7.8 - 8.2	doublet	
H5	~7.2 - 7.6	doublet of doublets	
H7	~8.0 - 8.4	doublet	
COOH	> 12.0	broad singlet	Exchangeable with D_2O . ^[1]

Solvent: DMSO-d₆

Table 2: Predicted ^{13}C NMR Spectroscopic Data

Carbon	Predicted Chemical Shift (ppm)	Notes
C2	~130 - 140	
C3	~105 - 115	
C3a	~125 - 135	
C4	~120 - 130	
C5	~115 - 125	
C6	~140 - 150	Carbon attached to the nitro group.
C7	~110 - 120	
C7a	~135 - 145	
C=O	~165 - 175	Carboxylic acid carbonyl. ^[1]

Solvent: DMSO-d₆**Table 3: Predicted Infrared (IR) Spectroscopy Data**

Functional Group	Predicted Absorption (cm ⁻¹)	Intensity	Notes
O-H (Carboxylic Acid)	2500 - 3300	Broad	Overlaps with C-H stretching.[1][2]
N-H (Indole)	3300 - 3500	Medium	
C-H (Aromatic)	3000 - 3100	Medium	[3]
C=O (Carboxylic Acid)	1680 - 1710	Strong	Position can be affected by hydrogen bonding.[1]
C=C (Aromatic)	1600 - 1620, 1450 - 1500	Medium-Strong	[3]
N-O (Nitro group)	1500 - 1550 (asymmetric)	Strong	[4]
N-O (Nitro group)	1330 - 1370 (symmetric)	Strong	[4]
C-O	1200 - 1300	Medium-Strong	
C-N	1250 - 1350	Medium	

Table 4: Predicted Mass Spectrometry (MS) Data

Ionization Mode	Predicted m/z	Fragment	Notes
ESI+	$[M+H]^+$, $[M+Na]^+$	Molecular ion adducts	
ESI-	$[M-H]^-$	Deprotonated molecular ion	
EI	$M^{+\bullet}$	Molecular ion	
$[M-COOH]^+$	Loss of the carboxylic acid group	[4]	
$[M-NO_2]^+$	Loss of the nitro group	[4]	

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of **6-nitro-1H-indole-2-carboxylic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ^1H and ^{13}C NMR spectra for structural elucidation.

Methodology:

- Sample Preparation: Weigh 5-10 mg of the compound for ^1H NMR or 20-50 mg for ^{13}C NMR. Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent, such as DMSO-d₆ or Methanol-d₄.
- Instrumentation (^1H NMR):
 - Spectrometer: 400 MHz or higher.
 - Pulse Program: Standard proton pulse sequence.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-5 seconds.
 - Number of Scans: 16-64.

- Spectral Width: 0-15 ppm.
- Instrumentation (^{13}C NMR):
 - Spectrometer: 100 MHz or higher.
 - Pulse Program: Proton-decoupled pulse sequence.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024-4096, depending on concentration.
 - Spectral Width: 0-220 ppm.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

- Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
- Instrumentation:
 - Spectrometer: FTIR spectrometer equipped with a universal ATR accessory.
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.
- Data Acquisition and Processing:

- Collect a background spectrum of the clean, empty ATR crystal.
- Collect the sample spectrum.
- The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

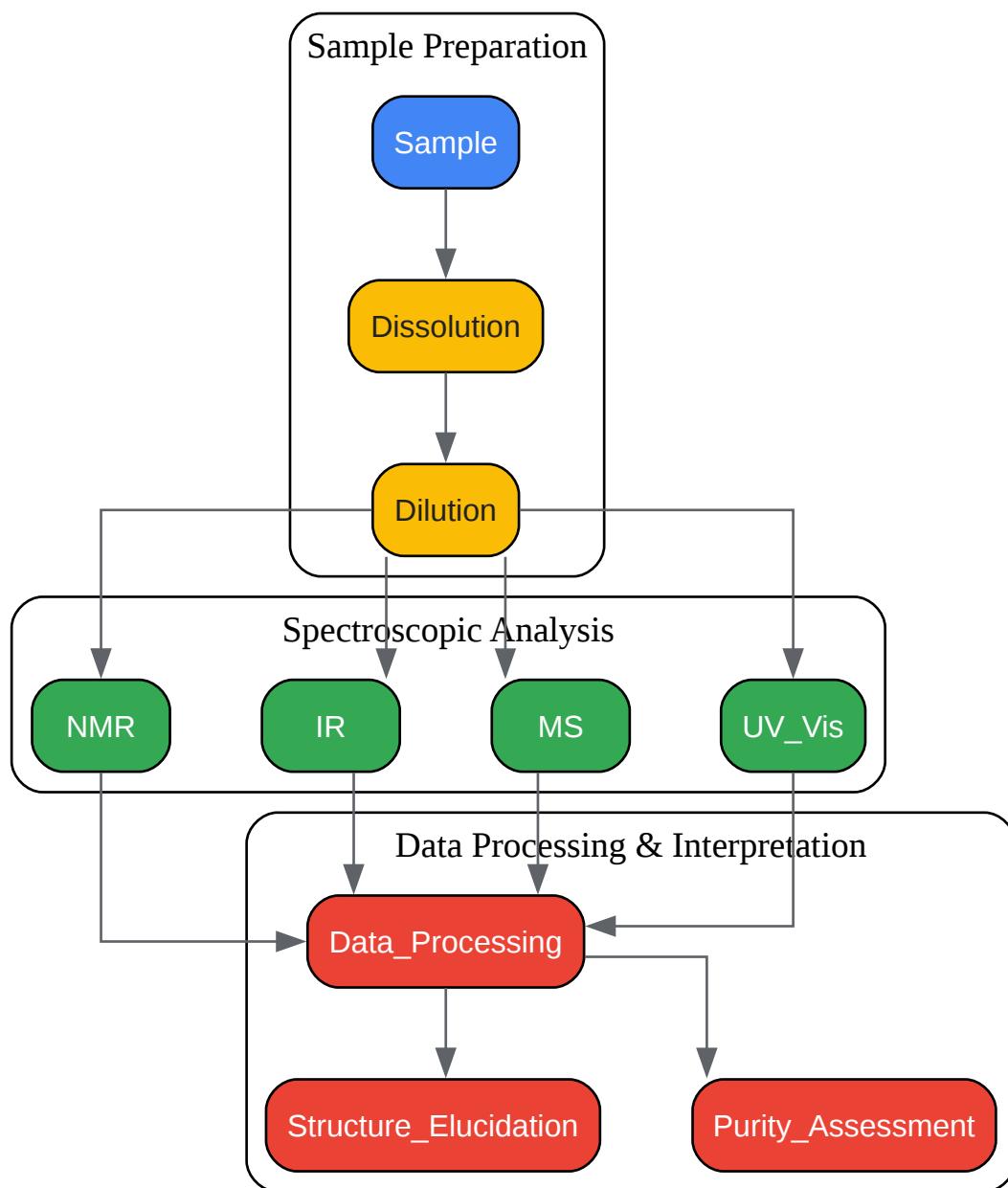
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electrospray Ionization - ESI):

- Sample Preparation: Prepare a dilute solution of the sample (1-10 $\mu\text{g/mL}$) in a suitable solvent such as methanol or acetonitrile/water.
- Instrumentation:
 - Mass Spectrometer: A mass spectrometer equipped with an ESI source (e.g., quadrupole, time-of-flight).
 - Ionization Mode: Positive and negative ion modes.
- Data Acquisition: Infuse the sample solution into the ESI source. Record the mass spectrum, showing the relative abundance of ions at different mass-to-charge (m/z) ratios. For high accuracy, use a high-resolution mass spectrometer (HRMS) to determine the elemental composition.

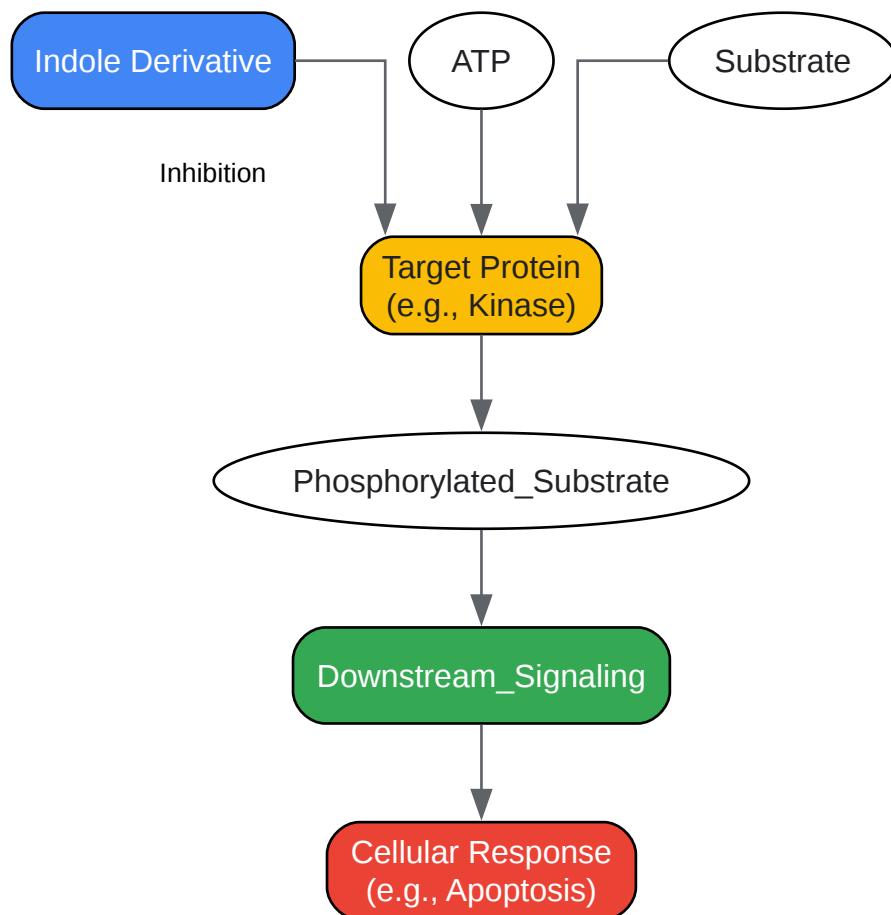
Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the absorption maxima and molar absorptivity.


Methodology:

- Sample Preparation: Prepare a stock solution of a known concentration (e.g., 1 mg/mL) in a UV-transparent solvent like methanol or ethanol. Prepare a series of dilutions from the stock solution.

- Instrumentation:
 - Spectrometer: Dual-beam UV-Vis spectrophotometer.
 - Wavelength Range: 200-800 nm.
 - Scan Speed: Medium.
 - Slit Width: 1.0 nm.
- Data Acquisition: Use the same solvent for the blank as for the sample solutions. Record the absorbance spectrum for each dilution. The presence of the nitro group is expected to cause a bathochromic shift.[\[5\]](#)


Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the general workflow for spectroscopic analysis and a conceptual signaling pathway where a derivative of this compound might be investigated.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

[Click to download full resolution via product page](#)

Caption: Conceptual signaling pathway for an indole derivative.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. echemi.com [echemi.com]
- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 6-Nitro-1H-indole-2-carboxylic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b082490#spectroscopic-data-for-6-nitro-1h-indole-2-carboxylic-acid\]](https://www.benchchem.com/product/b082490#spectroscopic-data-for-6-nitro-1h-indole-2-carboxylic-acid)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com